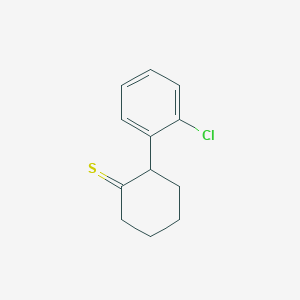
2-(2-Chlorophenyl)cyclohexane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)cyclohexane-1-thione is an organic compound with the molecular formula C12H15ClS. It is a derivative of cyclohexane, where a chlorine atom is attached to the phenyl ring, and a thione group is attached to the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)cyclohexane-1-thione typically involves the reaction of 2-chlorophenylmagnesium bromide with cyclohexanone, followed by dehydration and oxidation steps. The reaction conditions often include the use of acidic ionic liquids and oxidizing agents like potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorophenyl)cyclohexane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Possible use in the development of new materials with specific properties
Wirkmechanismus
The exact mechanism of action of 2-(2-Chlorophenyl)cyclohexane-1-thione is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chlorophenyl)cyclohexanone: Similar structure but with a ketone group instead of a thione.
2-(2-Chlorophenyl)cyclohexanol: Similar structure but with an alcohol group instead of a thione.
2-(2-Chlorophenyl)cyclohexane-1-sulfone: Similar structure but with a sulfone group instead of a thione
Uniqueness
2-(2-Chlorophenyl)cyclohexane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
917614-16-5 |
|---|---|
Molekularformel |
C12H13ClS |
Molekulargewicht |
224.75 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)cyclohexane-1-thione |
InChI |
InChI=1S/C12H13ClS/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10H,2,4,6,8H2 |
InChI-Schlüssel |
VOEDZKSKFBPPLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=S)C(C1)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


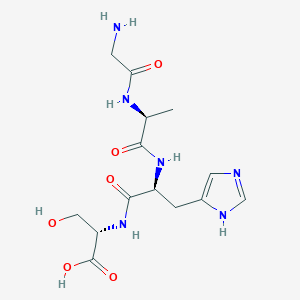

![2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B14206693.png)
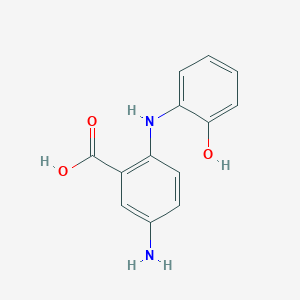
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
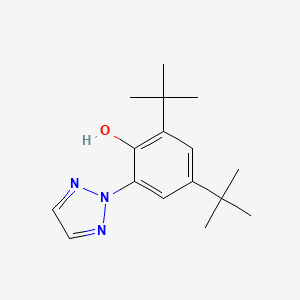
![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)
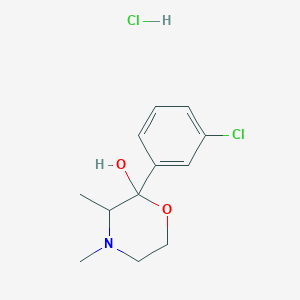

![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)

![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
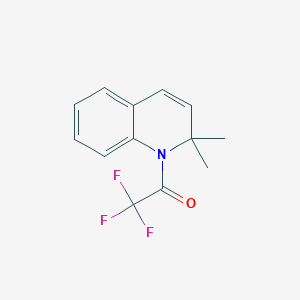
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
